molecular formula C16H11BrF2N4S B15087214 1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea

1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea

Cat. No.: B15087214
M. Wt: 409.3 g/mol
InChI Key: GOWKBIZLHAVTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea (Molecular Formula: C₁₆H₁₁BrF₂N₄S; Average Mass: 409.252 g/mol; ChemSpider ID: 58824738) is a pyrazole-thiourea hybrid compound characterized by a central pyrazole ring substituted with a 4-bromophenyl group at position 3, a 2,4-difluorophenyl group at position 1, and a thiourea moiety at position 5 . Its single-isotope mass (407.985586 g/mol) and IUPAC name (MFCD12196046) reflect its distinct stereoelectronic profile.

Properties

Molecular Formula

C16H11BrF2N4S

Molecular Weight

409.3 g/mol

IUPAC Name

[5-(4-bromophenyl)-2-(2,4-difluorophenyl)pyrazol-3-yl]thiourea

InChI

InChI=1S/C16H11BrF2N4S/c17-10-3-1-9(2-4-10)13-8-15(21-16(20)24)23(22-13)14-6-5-11(18)7-12(14)19/h1-8H,(H3,20,21,24)

InChI Key

GOWKBIZLHAVTKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)NC(=S)N)C3=C(C=C(C=C3)F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions:

    Thiourea Formation: The final step involves the reaction of the substituted pyrazole with thiourea under suitable conditions, such as in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the 4-bromophenyl ring facilitates cross-coupling reactions, enabling structural diversification:

Reaction Type Conditions Product References
Suzuki-Miyaura CouplingPd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DMF, 80°C4-Aryl-substituted pyrazole-thiourea derivatives (e.g., 4-phenyl analogs)
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, t-BuONa, tolueneN-Aryl derivatives via C–N bond formation

Key Insight : Bromine’s high electronegativity and leaving-group ability enhance reactivity in palladium-catalyzed couplings, as demonstrated in analogous pyrazole systems .

Thiourea Group Reactivity

The thiourea moiety (–NH–C(S)–NH–) participates in cyclization and condensation reactions:

Thiazole Formation

Reaction with α-halo ketones or esters under basic conditions yields thiazole derivatives:

text
Thiourea + BrCH₂COOR → 2-Aminothiazole + HBr

Conditions : K₂CO₃, DMF, 60°C.
Outcome : Substituted thiazoles with retained pyrazole-aryl motifs .

Schiff Base Formation

Condensation with aldehydes forms imine-linked derivatives:

text
Thiourea + RCHO → R–CH=N–C(S)–NH–(pyrazole)

Conditions : EtOH, reflux, 6–8 hours.
Application : Used to synthesize antimicrobial agents in related thiourea systems .

Electrophilic Aromatic Substitution (EAS)

The 2,4-difluorophenyl ring undergoes regioselective substitution due to fluorine’s electron-withdrawing effects:

Reagent Position Product Yield
HNO₃/H₂SO₄Para to FNitro derivatives at C5 of pyrazole55–60%*
Cl₂/FeCl₃Ortho to FChlorinated analogs45–50%*

*Yields estimated from analogous difluorophenyl systems .

Coordination Chemistry

The thiourea sulfur acts as a soft ligand for transition metals, forming complexes:

Metal Conditions Complex Type Application
Ag(I)AgNO₃, MeOH, RT[Ag(thiourea)₂]NO₃Antimicrobial agents
Pt(II)K₂PtCl₄, H₂O, 70°CSquare-planar complexesAnticancer studies

Structural Note : X-ray data for related pyrazole-thiourea complexes confirm bidentate S,N-coordination .

Oxidation of Thiourea

Treatment with H₂O₂ or I₂ oxidizes the thiourea group to urea:

text
–C(S)–NH– → –C(O)–NH–

Conditions : 30% H₂O₂, AcOH, 24 hours.
Yield : >80% (based on analogous thioureas) .

Pyrazole Ring Hydrogenation

Catalytic hydrogenation reduces the pyrazole’s double bond:

text
1H-Pyrazole → 4,5-Dihydropyrazole

Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C.
Outcome : Saturated derivatives with retained thiourea functionality .

Alkylation/Acylation at NH Sites

The NH groups undergo alkylation or acylation to modify solubility and bioactivity:

Reagent Product Conditions
CH₃I, K₂CO₃N-Methylthiourea derivativesDMF, 50°C, 12 hours
AcCl, pyridineN-Acetylated analogsCH₂Cl₂, 0°C→RT

Biological Impact : N-Alkylation in similar thioureas enhances blood-brain barrier penetration .

Critical Analysis of Research Gaps

  • Mechanistic Studies : Limited data exist on reaction kinetics or intermediates for this specific compound.

  • Biological Activity Linkage : Most studies focus on synthesis; pharmacological profiling of derivatives remains sparse .

  • Green Chemistry Approaches : Solvent-free or catalytic methods for its reactions are underexplored .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are categorized based on substituent variations, which directly impact their physicochemical and biological properties. Below is a detailed analysis:

Pyrazole Derivatives with Halogenated Aryl Groups
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity/Notes References
1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea (Target) C₁₆H₁₁BrF₂N₄S 4-Bromophenyl, 2,4-difluorophenyl, thiourea 409.25 N/A (Structural focus)
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone C₁₈H₁₆BrFN₂O 4-Bromophenyl, 4-fluorophenyl, ethanone 375.24 N/A (Crystallographic study)
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole C₂₁H₁₆BrFN₂ 4-Bromophenyl, 4-fluorophenyl, phenyl 395.27 N/A (Structural focus)

Key Observations :

  • Functional Groups: Replacement of thiourea with ethanone () reduces hydrogen-bonding capacity, which may decrease solubility in polar solvents.
Pyrazole-Thiazole Hybrids
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity/Notes References
2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole C₂₄H₁₈BrFN₄S 4-Bromophenyl, 4-fluorophenyl, thiazole 501.45 Antimicrobial activity
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole C₂₉H₂₄BrFN₆S 4-Bromophenyl, thiazole, triazole 611.56 Structural analysis for therapeutic applications

Key Observations :

  • Thiazole vs. Thiourea : Thiazole-containing analogs () exhibit aromatic nitrogen-sulfur systems, enhancing π-π stacking and metal-binding capabilities compared to the thiourea group’s hydrogen-bonding propensity.
  • Biological Activity : Thiazole derivatives demonstrate antimicrobial properties (), suggesting that the target compound’s thiourea group may offer a different bioactivity profile.
Pyrazole-Thiourea/Carbothioamide Derivatives
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity/Notes References
3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide C₁₈H₁₈BrN₅S 4-Bromophenyl, dimethylaminophenyl, carbothioamide 416.34 N/A (Crystallographic study)
3-(4-Bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole C₁₉H₁₄BrN₃O₂S 4-Bromophenyl, furyl, thienylcarbonyl 444.31 N/A (Structural focus)

Key Observations :

  • In contrast, the target compound’s thiourea group offers simpler hydrogen-bond donor/acceptor sites.
  • Aromatic Systems : The thienylcarbonyl group in introduces a sulfur-containing heterocycle, which may enhance redox activity compared to the target compound’s fluorinated aryl groups.
Halogen-Substituted Isostructural Analogs

highlights the role of halogen substitution (Cl vs. Br) in isostructural thiazole-pyrazole hybrids. For example:

  • Bromo Derivative (e.g., target compound): Larger atomic radius may enhance hydrophobic interactions in therapeutic targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea?

  • Methodology : The compound is synthesized via multi-step reactions, typically starting with cyclization of hydrazine derivatives with diketones or aldehydes to form the pyrazole core. Subsequent acylation or thiourea functionalization is achieved using reagents like ammonium thiocyanate or thiocarbonyl diimidazole. For example, intermediates such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through oxidation and acylation before reacting with thiourea precursors .
  • Key Steps :

  • Cyclization under reflux with ethanol or DMF.
  • Characterization of intermediates via IR, NMR, and mass spectrometry.
  • Final purification via recrystallization (e.g., dimethylformamide) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and regiochemistry of the pyrazole and aryl groups .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H···N, π–π stacking). SHELX programs (e.g., SHELXL) refine crystal structures, with unit cell parameters (e.g., a=11.3476a = 11.3476 Å, b=14.0549b = 14.0549 Å for orthorhombic systems) .
  • IR Spectroscopy : Validates thiourea C=S stretching (~1250 cm1^{-1}) and N–H vibrations .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the structural configuration of the thiourea moiety?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement distinguishes between tautomeric forms (e.g., thione vs. thiol) by analyzing bond lengths (C=S: ~1.68 Å; C–N: ~1.34 Å) and hydrogen-bonding networks. Discrepancies in torsion angles or non-covalent interactions (e.g., C–H···F) are resolved via Hirshfeld surface analysis .
  • Example : In related pyrazole-thiazole hybrids, SCXRD confirmed planar geometries and anti-parallel π-stacking (3.8–4.2 Å spacing) influencing stability .

Q. What intermolecular interactions govern the compound’s solid-state packing and solubility?

  • Analysis :

  • C–H···X (X = N, F) : Stabilize layered structures (e.g., C–H···F interactions at 2.42–2.65 Å).
  • π–π Stacking : Aryl groups (4-bromophenyl, 2,4-difluorophenyl) exhibit edge-to-face interactions (centroid distances: 3.9–4.3 Å), reducing solubility in polar solvents .
    • Table : Selected Crystallographic Parameters (from ):
ParameterValue
Space groupP212121P2_12_12_1
Unit cell volume2544.5 Å3^3
RintR_{\text{int}}0.052

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

  • Approach :

  • Substituent Variation : Replace 4-bromophenyl with electron-withdrawing groups (e.g., -CF3_3) to enhance σ1_1 receptor antagonism .
  • Thiourea Modifications : Replace sulfur with oxygen to assess hydrogen-bonding impact on kinase inhibition .
    • Data : In pyrazole derivatives, IC50_{50} values for σ1_1R binding ranged from 12 nM (4-Cl) to 240 nM (4-OCH3_3), highlighting electronic effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to EGFR or tubulin (PDB: 1M17). Pyrazole-thiourea scaffolds show hydrogen bonds with Thr790 (EGFR) or β-tubulin’s colchicine site .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .

Q. How should researchers address contradictory bioactivity data across in vitro and in vivo studies?

  • Resolution :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of difluorophenyl groups) .
  • Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.